Boc-Dap(Dde)-OH
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Overview
Description
“Boc-Dap(Dde)-OH” is an intermediate in the synthesis of Monomethyl auristatin E (HY-15162), which is an inhibitor of tubulin polymerization1. It can be used to synthesize Antibody-Drug Conjugates (ADCs) as ADC Cytotoxin1.
Synthesis Analysis
The synthesis of “Boc-Dap(Dde)-OH” involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides2. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation2.
Molecular Structure Analysis
The molecular weight of “Boc-Dap(Dde)-OH” is 420.54, and its molecular formula is C23H36N2O53.
Chemical Reactions Analysis
“Boc-Dap(Dde)-OH” is used in the synthesis of antibody-drug conjugates (ADCs). The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides2.
Physical And Chemical Properties Analysis
“Boc-Dap(Dde)-OH” has a molecular weight of 420.54 and a molecular formula of C23H36N2O53. It is soluble in DMSO4.
Scientific Research Applications
Orthogonal Protection in Dendrimer Synthesis
Triazine dendrimers with orthogonally protected amines on the periphery , including Boc-protected amines, were synthesized using a convergent route. The study highlights the utility of Boc and Dde as protective groups to facilitate chemical modifications and the synthesis of complex molecules such as dendrimers. This research underlines the importance of orthogonal protection strategies in the synthesis of highly functionalized and structurally complex macromolecules (Umali et al., 2007).
High-Pressure Physical Investigations Using DAC
Diamond anvil cell (DAC) techniques have been pivotal in high-pressure research. The study reviews the DAC's role in exploring the behavior of materials under high pressures, emphasizing the DAC's utility in structural studies. This context is relevant for understanding how Boc-Dap(Dde)-OH and similar compounds could be studied under varying pressure conditions to explore their physical and chemical properties (Jayaraman, 1983).
Polymer-Albumin Conjugates for Drug Delivery
The development of polymer-albumin conjugates for enhancing the delivery of macromolecular drugs showcases the utility of Boc-protected amino acids in creating bioconjugates. This research illustrates the broader application of protected amino acids, such as Boc-Dap(Dde)-OH, in designing drug delivery systems that improve the solubility and cellular uptake of therapeutic agents (Dağ et al., 2015).
Fluorescence Pressure Gauges in High-Pressure Research
Fluorescence pressure gauges using materials like ruby and Sm:YAG in diamond anvil cells extend the calibration curves of fluorescence frequency versus pressure up to 120 GPa at temperatures up to 700 K. This research demonstrates the importance of precise measurements and calibration in high-pressure studies, relevant for studying the behavior of compounds under extreme conditions (Wei et al., 2011).
Safety And Hazards
The safety and hazards of “Boc-Dap(Dde)-OH” are not explicitly mentioned in the search results. It’s always recommended to handle chemical substances with appropriate safety measures.
Future Directions
“Boc-Dap(Dde)-OH” has potential applications in various fields of research and industry5. Its use in the synthesis of antibody-drug conjugates (ADCs) suggests it could play a significant role in the development of new therapeutic strategies4.
Please note that this information is based on the available search results and may not cover all aspects of “Boc-Dap(Dde)-OH”. For more detailed information, please refer to the relevant scientific literature.
properties
IUPAC Name |
(2S)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONCDJKRGMZBBL-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Dap(Dde)-OH |
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